molecular formula C6H6ClN3O3 B2954952 (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride CAS No. 1006442-04-1

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride

Cat. No.: B2954952
CAS No.: 1006442-04-1
M. Wt: 203.58
InChI Key: SAGJJZZSZBUWNC-UHFFFAOYSA-N
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Description

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride is a chemical compound with the molecular formula C6H6ClN3O3 and a molecular weight of 203.58 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 5 and a nitro group at position 3, along with an acetyl chloride functional group at position 1. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride typically involves the reaction of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

    Starting Material: (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

    Reagent: Thionyl chloride (SOCl2).

    Conditions: Reflux.

    Product: this compound.

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Comparison with Similar Compounds

(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGJJZZSZBUWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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